molecular formula C20H15N3O B11105986 N'-(acridin-9-yl)benzohydrazide

N'-(acridin-9-yl)benzohydrazide

Cat. No.: B11105986
M. Wt: 313.4 g/mol
InChI Key: QFQBTIFLINGRFT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’-(acridin-9-yl)benzohydrazide typically involves the reaction of acridine derivatives with benzohydrazide. One common method includes the condensation of acridine-9-carboxaldehyde with benzohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

N’-(acridin-9-yl)benzohydrazide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

N’-(acridin-9-yl)benzohydrazide can be compared with other acridine derivatives such as acriflavine and proflavine. While all these compounds share a common acridine core, N’-(acridin-9-yl)benzohydrazide is unique due to its benzohydrazide moiety, which imparts specific biological activities and chemical reactivity . Similar compounds include:

These comparisons highlight the unique structural features and applications of N’-(acridin-9-yl)benzohydrazide in various scientific and industrial fields.

Properties

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

N'-acridin-9-ylbenzohydrazide

InChI

InChI=1S/C20H15N3O/c24-20(14-8-2-1-3-9-14)23-22-19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H,(H,21,22)(H,23,24)

InChI Key

QFQBTIFLINGRFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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